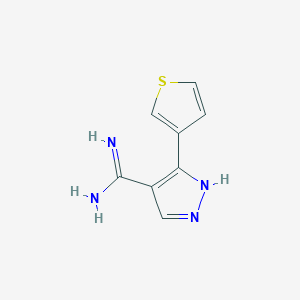

3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Description

Properties

IUPAC Name |

5-thiophen-3-yl-1H-pyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(10)6-3-11-12-7(6)5-1-2-13-4-5/h1-4H,(H3,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWWSTYQAFZWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide generally involves multi-step reactions starting from readily available precursors such as thiophene-substituted α,β-unsaturated ketones (chalcones) and aminoguanidine derivatives. The key step is a cyclocondensation reaction that forms the pyrazole ring and introduces the carboximidamide group.

- Starting materials: 3-(hetero)aryl-1-(2-hydroxyphenyl)enones or 3-aryl-1-(thiophen-3-yl)prop-2-en-1-ones

- Key reagent: Aminoguanidine hydrochloride

- Base catalyst: Potassium hydroxide (KOH)

- Solvent: Ethanol, often used as a green solvent

- Activation method: Ultrasonic irradiation (sonication) to accelerate reaction rates and improve yields

This approach avoids the need for chromatographic purification and protects/deprotects hydroxyl groups, enhancing synthetic efficiency.

Ultrasound-Promoted Cyclocondensation Method

A highly efficient and environmentally friendly method involves ultrasonic irradiation to promote the cyclocondensation between thiophene-substituted chalcones and aminoguanidine hydrochloride in the presence of KOH in ethanol.

- Reaction conditions: Sonication at 20 kHz frequency with a power output of about 100 W (20% of 500 W max), reaction temperature reaching 55-60 ºC within 10 minutes.

- Reaction time: Typically 15-35 minutes.

- Work-up: Acidification with 10% HCl, extraction with chloroform, drying over MgSO4, and recrystallization from ethyl acetate.

- Yields: Good to excellent, ranging from 62% to 95%.

This method produces 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide hydrochloride salts as amorphous solids or crystalline solids depending on the substituents.

Detailed Experimental Procedure (Adapted for 3-(Thiophen-3-yl) Derivative)

| Step | Description |

|---|---|

| 1. Preparation of Chalcone | Synthesize 3-(thiophen-3-yl)prop-2-en-1-one via Claisen-Schmidt condensation of thiophene-3-carboxaldehyde with acetophenone derivatives or similar ketones. |

| 2. Cyclocondensation Reaction | Dissolve 1 mmol of the chalcone in 15 mL ethanol. Add 2 mmol aminoguanidine hydrochloride and 2 mmol KOH. |

| 3. Sonication | Subject the mixture to ultrasonic irradiation for 15-35 minutes at 20 kHz, maintaining temperature at 55-60 ºC. |

| 4. Acidification & Extraction | Cool the reaction mixture to room temperature, acidify with 10% HCl (10-15 mL), and extract the product with chloroform (3 × 20 mL). |

| 5. Drying & Purification | Dry the combined organic layers over anhydrous MgSO4, evaporate solvent under vacuum, and recrystallize from ethyl acetate to obtain pure product. |

Reaction Mechanism Insights

While the exact mechanism remains experimentally unconfirmed, the proposed pathway involves:

- Nucleophilic attack of aminoguanidine on the α,β-unsaturated ketone (chalcone).

- Cyclization to form the pyrazoline intermediate.

- Subsequent tautomerization and stabilization to yield the 4,5-dihydro-1H-pyrazole-4-carboximidamide structure.

Ultrasonic irradiation facilitates the reaction by enhancing mass transfer and generating localized high temperatures and pressures, leading to faster reaction rates and higher yields.

Comparative Data Table of Synthesis Parameters and Yields

| Parameter | Description/Value |

|---|---|

| Starting material | 3-(Thiophen-3-yl)prop-2-en-1-one (chalcone) |

| Aminoguanidine hydrochloride | 2 equivalents (2 mmol per 1 mmol chalcone) |

| Base | KOH, 2 equivalents |

| Solvent | Ethanol (15 mL per 1 mmol substrate) |

| Activation | Ultrasonic irradiation (20 kHz, ~100 W) |

| Reaction temperature | 55-60 ºC (self-heated by sonication) |

| Reaction time | 15-35 minutes |

| Work-up | Acidification with 10% HCl, chloroform extraction, drying, recrystallization |

| Yield range | 62-95% |

| Product form | Hydrochloride salt, amorphous or crystalline solid |

Notes on Purification and Characterization

- The products are often obtained as hydrochloride salts, which improve stability and handling.

- Purification is achieved by recrystallization from ethyl acetate or ethyl acetate/methanol mixtures.

- Characterization methods include melting point determination, infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (1H and 13C NMR), and high-resolution mass spectrometry (HRMS).

- The compounds are generally water-insoluble, requiring dimethyl sulfoxide (DMSO) for biological assays.

Summary of Research Findings

- The ultrasonic method significantly reduces reaction times compared to conventional heating.

- The green solvent ethanol and mild base KOH make the process environmentally benign.

- The method is versatile and can be adapted to various aryl and heteroaryl chalcones.

- Yields are generally high, and the products are suitable for biological testing.

- The presence of the thiophene ring and amidine group confers potential pharmacological properties, motivating further synthetic and biological studies.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboximidamide group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide can be categorized as follows:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds, which are vital in organic chemistry.

Biology

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can be crucial in regulating metabolic pathways.

Medicine

- Therapeutic Properties : Research suggests potential applications in treating inflammatory diseases and cancer due to its ability to modulate biological pathways.

Recent studies have highlighted the diverse biological activities of 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide:

Anti-inflammatory Activity

Research indicates that this compound can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Activity

| Compound | Cytokine Inhibition | Reference |

|---|---|---|

| 3-(Thiophen-3-yl)-1H-pyrazole-4-carboximidamide | Significant inhibition of TNF-α production |

Antimicrobial Activity

Preliminary studies suggest promising antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Anti-inflammatory Activity : A study reported that the compound significantly reduced TNF-alpha production in macrophages, suggesting its role in modulating inflammatory responses .

- Broad-spectrum Antimicrobial Activity : The compound was tested against both Gram-positive and Gram-negative bacteria, showing MIC values ranging from 4 µg/mL to 2048 µg/mL .

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s carboximidamide group distinguishes it from analogs featuring propenone (α,β-unsaturated ketone) moieties . This difference impacts reactivity: carboximidamides are nucleophilic and participate in hydrogen bonding, whereas propenones undergo conjugate additions. The 2-fluoroethyl substituent in the commercial analog () enhances lipophilicity and metabolic stability compared to the unsubstituted parent compound .

Heterocyclic Systems with Pyrazole Cores

describes a fused [5-6-5] heterocyclic system, 2-[1H-pyrazol-4-yl-methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one , synthesized via a one-pot multicomponent reaction. Unlike 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide, this compound incorporates a thiazolo-benzimidazole scaffold, enabling diverse electronic interactions. The pyrazole moiety here acts as a bridging unit, contrasting with the terminal carboximidamide in the target compound .

Physicochemical and Spectroscopic Properties

- Solubility and Stability: Fluorinated derivatives (e.g., 2-fluoroethyl analog) likely exhibit improved lipid solubility compared to non-fluorinated counterparts.

- Spectroscopic Characterization : All analogs in –4 were validated via ¹H/¹³C NMR and HRMS , confirming regioselectivity and purity. The absence of melting point data for the target compound limits direct comparison, but analogs are typically solids (melting points ~100–200°C inferred) .

Biological Activity

3-(Thiophen-3-yl)-1H-pyrazole-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide features a pyrazole ring substituted with a thiophene moiety and a carboximidamide group. These functional groups contribute to the compound's unique reactivity and biological interactions.

The biological activity of 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites, which hinders substrate access or alters receptor signaling pathways. This mechanism is crucial for its potential anti-inflammatory and anticancer properties .

1. Anticancer Activity

Research indicates that compounds within the pyrazole class exhibit significant anticancer properties. For instance, structural modifications in related pyrazole derivatives have shown promising results against various cancer cell lines. The anticancer efficacy is often evaluated through assays measuring cell viability and proliferation inhibition .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory activities, potentially comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in models such as carrageenan-induced edema .

3. Antimicrobial Properties

3-(Thiophen-3-yl)-1H-pyrazole-4-carboximidamide has also been investigated for antimicrobial activity. It shows effectiveness against various bacterial strains, indicating its potential use in treating infections caused by resistant pathogens .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid | Structure | Anticancer, anti-inflammatory |

| 3-(thiophen-3-yl)-1H-pyrazole-4-carboxamide | Structure | Antimicrobial, enzyme inhibition |

The carboximidamide group in 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide enhances its interaction with biological targets compared to other derivatives, leading to distinct biological profiles .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that derivatives of pyrazole exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 .

- Anti-inflammatory Activity : A study reported that the compound significantly reduced TNF-alpha production in macrophages, indicating its role in modulating inflammatory responses .

- Antimicrobial Evaluation : The compound was tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 4 µg/mL to 2048 µg/mL, thus affirming its broad-spectrum antimicrobial activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide?

Synthetic optimization requires careful selection of solvents (e.g., DMF or THF for polarity control), catalysts (e.g., copper(I) for click chemistry), and reaction conditions (temperature, time). Design of Experiments (DoE) methodologies, such as factorial design, can systematically evaluate variables like reactant ratios and catalyst loading to maximize yield and purity . For example, sodium azide may facilitate triazole ring formation via click chemistry, but stoichiometric imbalances can lead to byproducts requiring chromatographic purification .

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of techniques:

- X-ray crystallography for definitive confirmation of molecular geometry and intermolecular interactions.

- NMR spectroscopy (¹H/¹³C) to verify thiophene and pyrazole ring connectivity, with carboximidamide protons appearing as distinct singlets.

- FT-IR to confirm functional groups (e.g., C=N stretch near 1650 cm⁻¹) .

Q. What methodologies assess the compound’s stability under experimental conditions?

Stability studies should include:

Q. How is the compound’s biological activity evaluated in preliminary assays?

Screen for activity using:

- Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Cellular viability assays (MTT or ATP-based) to identify cytotoxicity.

- Receptor binding studies (radioligand displacement) to assess affinity .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction yields during scale-up?

Contradictions often arise from non-linear kinetics or heat/mass transfer inefficiencies. Advanced methods include:

- Computational fluid dynamics (CFD) to model reactor environments.

- In situ spectroscopy (Raman or FT-IR) to monitor intermediate formation.

- Quantum chemical calculations (DFT) to identify rate-limiting steps and transition states .

Q. How can researchers resolve conflicting bioactivity data across different assays?

Apply statistical rigor:

- Meta-analysis to harmonize data from disparate assays (e.g., normalizing IC₅₀ values).

- Dose-response curve validation using Hill slope analysis.

- Orthogonal assays (e.g., SPR for binding vs. functional cellular assays) to confirm target engagement .

Q. What computational strategies enhance the design of derivatives with improved properties?

Leverage:

- Molecular docking to predict binding poses and SAR trends.

- QSAR models trained on experimental data (e.g., logP, polar surface area).

- Reaction pathway algorithms (e.g., ICReDD’s quantum chemistry-guided workflows) to prioritize synthetically feasible modifications .

Q. How can green chemistry principles be integrated into its synthesis?

Optimize for sustainability:

- Solvent selection guides (e.g., CHEM21) to replace hazardous solvents with bio-based alternatives.

- Catalyst recycling (e.g., immobilized Cu nanoparticles).

- Microwave-assisted synthesis to reduce energy use and reaction times .

Q. What advanced purification techniques address challenges in isolating high-purity batches?

Employ:

Q. How do substituent modifications on the thiophene ring influence pharmacological activity?

Systematic SAR studies using:

- Regioselective functionalization (e.g., halogenation at the 5-position).

- Bioisosteric replacement (e.g., thiophene → furan) to balance lipophilicity and metabolic stability.

- Free-Wilson analysis to quantify contributions of individual substituents .

Methodological Best Practices

- Data Contradiction Analysis : Use Bayesian statistics to weight evidence from conflicting datasets .

- Experimental Reproducibility : Document all parameters (e.g., stirring rate, solvent grade) in open-access formats .

- Ethical Data Reporting : Disclose negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.